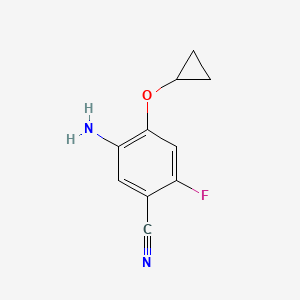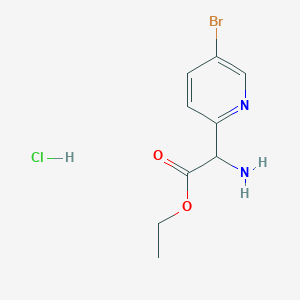
1-(2,4-Dibromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dibromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid is a chemical compound characterized by the presence of a dibromophenyl group attached to a pyrrolidine ring with a carboxylic acid and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dibromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid typically involves the reaction of 2,4-dibromobenzaldehyde with pyrrolidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrrolidine ring. The process may involve multiple steps, including condensation, cyclization, and oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4-Dibromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dibromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidine derivatives, alcohols, and oxo compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,4-Dibromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dibromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
- 1-(2,4-Dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid
- 1-(2,4-Difluorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid
- 1-(2,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid
Comparison: Compared to its analogs, 1-(2,4-Dibromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid is unique due to the presence of bromine atoms, which can influence its reactivity, biological activity, and physicochemical properties. The bromine atoms may enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H9Br2NO3 |
|---|---|
Peso molecular |
363.00 g/mol |
Nombre IUPAC |
1-(2,4-dibromophenyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H9Br2NO3/c12-7-1-2-9(8(13)4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |
Clave InChI |
ZWBOTACRPPHVCJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)C2=C(C=C(C=C2)Br)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052764.png)
![3-Ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052768.png)
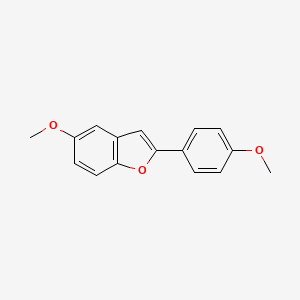
![(R)-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B13052789.png)
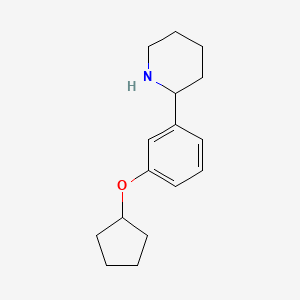
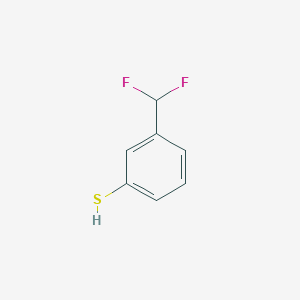


![Diethyl 4-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13052811.png)
![Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B13052819.png)


